2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone
Overview
Description
2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone: is a synthetic organic compound characterized by the presence of trifluoromethyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methylpiperazino)benzoic acid.
Formation of the Amide Bond: The benzoic acid derivative is then reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form the desired ethanone compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the trifluoroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) may be used under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the ethanone.
Substitution: Substituted derivatives at the trifluoromethyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Material Science: It is explored for its potential in creating fluorinated polymers with unique properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry:
Agrochemicals: The compound may be used in the development of new agrochemical agents due to its stability and bioactivity.
Electronics: Its fluorinated nature makes it suitable for applications in electronic materials, such as in the production of semiconductors.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, affecting the release and uptake of neurotransmitters like serotonin and dopamine.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Lacks the piperazine moiety, making it less versatile in biological applications.
4-(4-Methylpiperazino)benzoic acid: Does not contain the trifluoromethyl group, affecting its chemical reactivity and stability.
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Similar structure but without the piperazine ring, leading to different pharmacological properties.
Uniqueness:
- The presence of both trifluoromethyl and piperazine groups in 2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone imparts unique chemical and biological properties, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-18-6-8-19(9-7-18)13(21)11-4-2-10(3-5-11)12(20)14(15,16)17/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNWNAJUANWBPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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